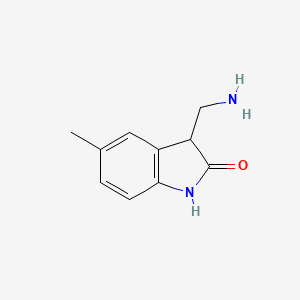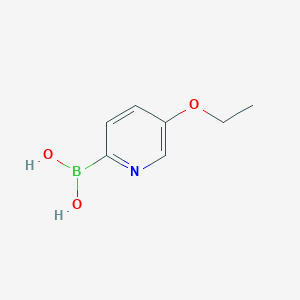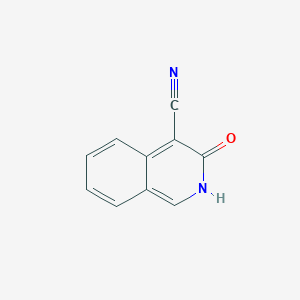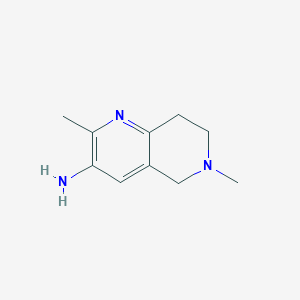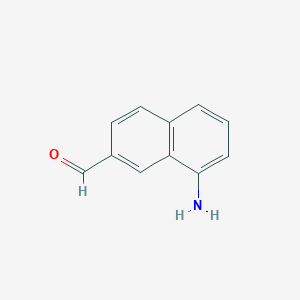
1-Aminonaphthalene-7-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminonaphthalene-7-carboxaldehyde is an organic compound with the molecular formula C11H9NO and a molecular weight of 171.20 g/mol It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and an aldehyde group at the seventh position on the naphthalene ring
Métodos De Preparación
The synthesis of 1-Aminonaphthalene-7-carboxaldehyde can be achieved through several routes. One common method involves the reaction of 1-naphthylamine with a formylating agent under controlled conditions. Industrial production methods typically involve the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Aminonaphthalene-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Aminonaphthalene-7-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It can be used in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Aminonaphthalene-7-carboxaldehyde involves its interaction with specific molecular targets. For example, in biochemical assays, it can act as a fluorescent probe by binding to specific proteins or nucleic acids, thereby altering their fluorescence properties. The pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
1-Aminonaphthalene-7-carboxaldehyde can be compared with other similar compounds, such as 1-naphthylamine and 1-naphthaldehyde. While 1-naphthylamine lacks the aldehyde group, 1-naphthaldehyde lacks the amino group. The presence of both functional groups in this compound makes it unique and versatile for various applications .
Similar Compounds
- 1-Naphthylamine (C10H7NH2)
- 1-Naphthaldehyde (C11H8O)
These compounds share structural similarities but differ in their functional groups, leading to different chemical properties and applications .
Propiedades
Fórmula molecular |
C11H9NO |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
8-aminonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-7H,12H2 |
Clave InChI |
BETZWIKAOZRDPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)

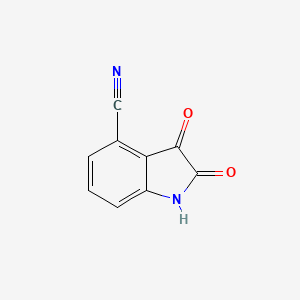


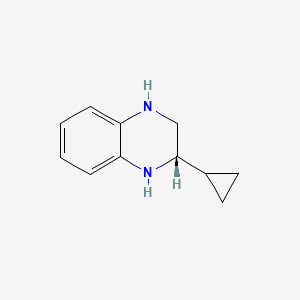
![9-Methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B11913860.png)

